N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dichloro-N-methylsulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO4S/c1-17(15,16)12(5-9(13)14)8-4-6(10)2-3-7(8)11/h2-4H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNWDFHEFDWYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₉H₈Cl₂N₂O₄S
- Molecular Weight : 295.14 g/mol
The compound features a glycine backbone with a dichlorophenyl group and a methylsulfonyl moiety, which contribute to its unique properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may act on neurotransmitter systems, influencing pathways associated with pain modulation and inflammation.
- Neurotransmitter Interaction : It has been suggested that the compound may modulate the activity of certain neurotransmitters, potentially affecting pain perception and inflammatory responses.
- Receptor Binding : Studies indicate that it may bind to receptors involved in the regulation of pain and inflammation, though specific receptor interactions require further investigation.
Biological Effects
Research has indicated several potential biological effects associated with this compound:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Analgesic Effects : Evidence points to its potential use in pain management through modulation of pain pathways.
- Toxicological Considerations : Toxicological assessments have highlighted the need for careful evaluation due to potential adverse effects at high doses.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
- Cell Viability Assays : These assays demonstrated that the compound can reduce cell viability in certain cancer cell lines, indicating potential anticancer properties.
- Cytokine Release Assays : Research showed a significant decrease in the release of pro-inflammatory cytokines upon treatment with the compound.
| Study | Cell Line | Effect Observed |
|---|---|---|
| Study 1 | A549 (Lung Cancer) | 30% reduction in viability at 50 µM |
| Study 2 | RAW 264.7 (Macrophage) | 40% reduction in TNF-α release |
In Vivo Studies
In vivo studies have provided insights into the pharmacological potential of this compound:
- Animal Models : In rodent models of inflammation, administration of the compound resulted in reduced swelling and pain response compared to control groups.
- Long-term Toxicity Studies : These studies indicated that while the compound shows promise for therapeutic applications, long-term exposure could lead to adverse effects on liver function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The following table summarizes key differences between N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycine and analogous compounds:
Key Observations:
- Electron-Withdrawing vs.
- Molecular Weight and Lipophilicity : The dichloro-substituted derivative has a higher molecular weight (~299 vs. ~257) and likely greater lipophilicity (logP), which could improve membrane permeability in biological systems .
- Functional Group Impact : The carboxylic acid group in the target compound confers higher water solubility compared to the amide-containing analog in , which may limit its bioavailability .
Q & A
Q. What synthetic routes are recommended for preparing N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycine?
A two-step approach is commonly employed: (1) Reacting 2,5-dichloroaniline with methylsulfonyl chloride to form the sulfonamide intermediate. (2) Introducing the glycine moiety via nucleophilic substitution or coupling reactions. For structural analogs, sulfonyl chloride derivatives are reacted with aniline precursors under controlled conditions (e.g., chloroform solvent, ice-cold temperature) to avoid side reactions . Purification typically involves recrystallization from ethanol or aqueous solutions.
Q. How can researchers determine the crystal structure and conformational properties of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (e.g., ethanol solutions) are analyzed using SHELX programs (e.g., SHELXL for refinement) to resolve bond angles, torsions, and intermolecular interactions. For example, related sulfonamides exhibit gauche conformations in the C–SO₂–NH–C segment, with benzene ring tilt angles of ~67.8° . Hydrogen bonding networks (e.g., N–H···O/S or N–H···Cl) should be mapped to understand packing behavior .
Q. What methods are used to assess solubility and purity for experimental reproducibility?
High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). Solubility can be determined empirically due to limited published test polar (e.g., DMSO, ethanol) and aqueous buffers (pH 1–12). For analogs like N-(2,3-dichlorophenyl) derivatives, solubility in DMSO is often prioritized for biological assays . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) validate molecular integrity.
Advanced Research Questions
Q. How do structural variations (e.g., substituent position, sulfonyl groups) influence biological activity in SAR studies?
Compare analogs like N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycine (antimicrobial activity) and N-(2,5-dichlorophenyl) derivatives. Substituent position affects steric hindrance and electronic interactions with targets. Methylsulfonyl groups may enhance metabolic stability vs. phenylsulfonyl, as seen in enzyme inhibition assays . Computational docking (e.g., AutoDock) predicts binding affinities to enzymes like cytochrome P450 or kinases.
Q. What mechanistic hypotheses explain this compound’s potential enzyme modulation or receptor interactions?
The sulfonamide moiety acts as a hydrogen-bond acceptor/donor, while the dichlorophenyl group engages in hydrophobic interactions. In silico studies suggest inhibition of bacterial dihydrofolate reductase (DHFR) via competitive binding to the active site. For anticancer activity, apoptosis induction via caspase-3 activation has been proposed for structurally related glycine derivatives . Validate via enzyme kinetics (Km/Vmax shifts) and Western blotting for pathway markers.
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges) or impurity artifacts. Reproduce experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Cross-validate with orthogonal methods: e.g., compare MIC (minimum inhibitory concentration) data with live/dead cell imaging. For SAR contradictions, re-evaluate substituent electronic effects using Hammett σ constants .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
